molecular formula C21H30F3N5O5 B12373962 Ibuzatrelvir CAS No. 2755812-39-4

Ibuzatrelvir

Cat. No.: B12373962
CAS No.: 2755812-39-4
M. Wt: 489.5 g/mol
InChI Key: WGNWEPPRWQKSKI-AIEDFZFUSA-N
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Description

Ibuzatrelvir, also known by its development code PF-07817883, is an experimental antiviral drug developed by Pfizer for the treatment of COVID-19. It is a second-generation improvement over nirmatrelvir, which has a similar chemical structure. One of the key advantages of this compound is its enhanced oral bioavailability, which eliminates the need for coadministration with ritonavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuzatrelvir involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ibuzatrelvir undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound .

Scientific Research Applications

Ibuzatrelvir has a wide range of scientific research applications, including:

Mechanism of Action

Ibuzatrelvir exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This inhibition prevents the virus from replicating within host cells. The molecular targets include the active site of the protease, where this compound forms a reversible covalent bond, thereby blocking the protease’s activity .

Comparison with Similar Compounds

Ibuzatrelvir is compared with other similar compounds such as nirmatrelvir and other SARS-CoV-2 main protease inhibitors. The key differences include:

List of Similar Compounds

  • Nirmatrelvir
  • Remdesivir
  • Molnupiravir

These compounds share similar antiviral properties but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles .

Properties

CAS No.

2755812-39-4

Molecular Formula

C21H30F3N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C21H30F3N5O5/c1-20(2,3)15(28-19(33)34-4)18(32)29-10-12(21(22,23)24)8-14(29)17(31)27-13(9-25)7-11-5-6-26-16(11)30/h11-15H,5-8,10H2,1-4H3,(H,26,30)(H,27,31)(H,28,33)/t11-,12+,13-,14-,15+/m0/s1

InChI Key

WGNWEPPRWQKSKI-AIEDFZFUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C[C@@H]2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC(CC2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC

Origin of Product

United States

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